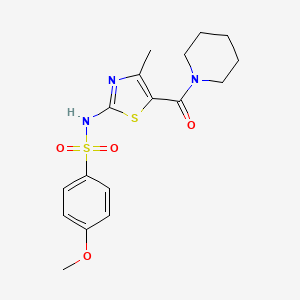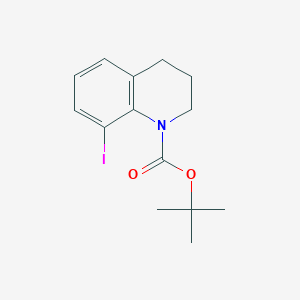
tert-Butyl 2-((3-bromophenyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((3-bromophenyl)amino)acetate is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of acetic acid and contains a tert-butyl ester group, a bromophenyl group, and an amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((3-bromophenyl)amino)acetate typically involves the reaction of tert-butyl bromoacetate with 3-bromoaniline. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-((3-bromophenyl)amino)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Nitro derivatives are formed.
Reduction: Phenyl derivatives are obtained.
Aplicaciones Científicas De Investigación
tert-Butyl 2-((3-bromophenyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and intermediates
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-((3-bromophenyl)amino)acetate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the amino group can form hydrogen bonds with biological targets. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-(3-bromophenyl)acetate
- tert-Butyl 2-(4-bromophenyl)amino)acetate
- tert-Butyl 2-(2-bromophenyl)amino)acetate
Uniqueness
tert-Butyl 2-((3-bromophenyl)amino)acetate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of the tert-butyl ester group also provides distinct steric and electronic effects compared to similar compounds .
Propiedades
Fórmula molecular |
C12H16BrNO2 |
|---|---|
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-bromoanilino)acetate |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)8-14-10-6-4-5-9(13)7-10/h4-7,14H,8H2,1-3H3 |
Clave InChI |
DOAVBYRSEIPGEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CNC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid](/img/structure/B13933691.png)

![2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)



![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)
![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)


![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)


